molecular formula C16H13Cl2NO B14561897 2-Chloro-1-[3-(4-chlorophenyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one CAS No. 62236-23-1

2-Chloro-1-[3-(4-chlorophenyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one

Cat. No.: B14561897
CAS No.: 62236-23-1
M. Wt: 306.2 g/mol
InChI Key: NEAQRQGANOYZBP-UHFFFAOYSA-N
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Description

2-Chloro-1-[3-(4-chlorophenyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities

Preparation Methods

The synthesis of 2-Chloro-1-[3-(4-chlorophenyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one typically involves the reaction of 4-chlorophenylhydrazine with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole ring. The reaction conditions usually involve refluxing the reactants in a suitable solvent like ethanol or acetic acid .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Chloro-1-[3-(4-chlorophenyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted positions, leading to the formation of various derivatives depending on the nucleophile used.

Common reagents and conditions for these reactions include the use of solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

2-Chloro-1-[3-(4-chlorophenyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 2-Chloro-1-[3-(4-chlorophenyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar compounds to 2-Chloro-1-[3-(4-chlorophenyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one include:

The uniqueness of this compound lies in its indole structure, which is known for its diverse biological activities and potential therapeutic applications.

Properties

CAS No.

62236-23-1

Molecular Formula

C16H13Cl2NO

Molecular Weight

306.2 g/mol

IUPAC Name

2-chloro-1-[3-(4-chlorophenyl)-2,3-dihydroindol-1-yl]ethanone

InChI

InChI=1S/C16H13Cl2NO/c17-9-16(20)19-10-14(11-5-7-12(18)8-6-11)13-3-1-2-4-15(13)19/h1-8,14H,9-10H2

InChI Key

NEAQRQGANOYZBP-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2N1C(=O)CCl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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